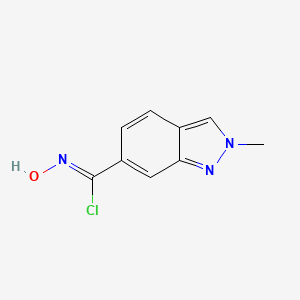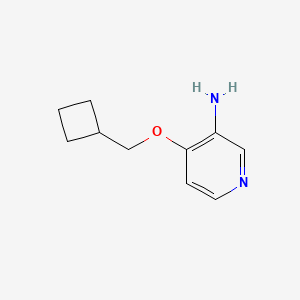
4-(Cyclobutylmethoxy)pyridin-3-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds has been determined experimentally and optimized parameters such as bond lengths, bond angles, and dihedral angles of the compound were obtained by using density functional theory (DFT) with the functional B3LYP using the 6-311++G(d,p) basis set .Chemical Reactions Analysis
Amines, like “4-(Cyclobutylmethoxy)pyridin-3-amine”, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .Physical And Chemical Properties Analysis
The main chemical property of amines like “4-(Cyclobutylmethoxy)pyridin-3-amine” is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .Wissenschaftliche Forschungsanwendungen
Antioxidant and Acetylcholinesterase Inhibitory Properties
- Application : A study on diverse γ-pyridinyl amine derivatives, including those similar to 4-(Cyclobutylmethoxy)pyridin-3-amine, found that these compounds exhibited good antioxidant activity and moderate acetylcholinesterase (AChE) inhibitory properties. This suggests potential use in conditions where antioxidant and AChE inhibition is beneficial (Vargas Méndez & Kouznetsov, 2015).
Bicyclization Approaches to Pyrazolo[3,4-b]pyridine Derivatives
- Application : A novel four-component bicyclization strategy was used to create diverse pyrazolo[3,4-b]pyridine derivatives, demonstrating the versatility of pyridine compounds in synthesizing complex molecular structures (Tu et al., 2014).
Electronic Spectroscopy of PtL(L')][ClO4] Complexes
- Application : Research on Pt(II) complexes with pyridine derivatives, including 4-aminopyridine and similar compounds, provides insight into their electronic structure and potential applications in materials science and catalysis (Yip, Suwarno & Vittal, 2000).
Organocatalysts for Asymmetric Reactions
- Application : 4-Hydroxyproline-derived amino acids and amino amides, similar in structure to 4-(Cyclobutylmethoxy)pyridin-3-amine, are used as organocatalysts for various asymmetric reactions, indicating the potential of pyridine derivatives in catalysis (Zlotin, 2015).
Copolymerization by Chromium(III) Amino-Bis(Phenolato) Complexes
- Application : Amine-bis(phenolate) chromium(III) chloride complexes, used in the copolymerization of cyclohexene oxide and carbon dioxide, incorporate pyridine derivatives. This illustrates the role of pyridine compounds in polymer science (Devaine-Pressing et al., 2015).
Catalysts for Aryl-Cl Activation and Polymerization
- Application : Aminopyridinato complexes, involving structures similar to 4-(Cyclobutylmethoxy)pyridin-3-amine, have been explored for their catalytic potential in processes like Suzuki cross-coupling and polymerization of silanes, indicating the utility of pyridine derivatives in catalysis (Deeken et al., 2006).
MALDI-TOF MS Analysis of Catalysts
- Application : Studies using MALDI-TOF MS analysis to investigate the binding of pyridine to amine-bis(phenolato) chromium(III) chloride complexes highlight the significance of pyridine derivatives in understanding catalyst behavior and polymerization processes (Kozak et al., 2015).
Eigenschaften
IUPAC Name |
4-(cyclobutylmethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-6-12-5-4-10(9)13-7-8-2-1-3-8/h4-6,8H,1-3,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPDZYVSNRSBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylmethoxy)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



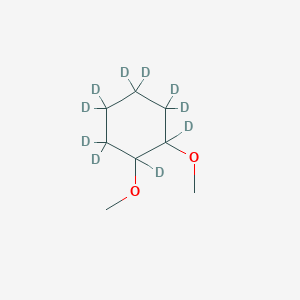
![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)
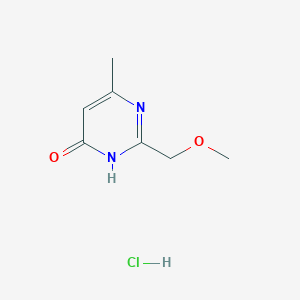
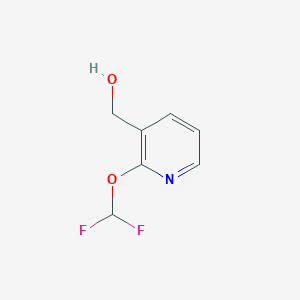
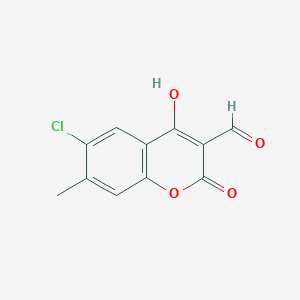
![8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1460032.png)
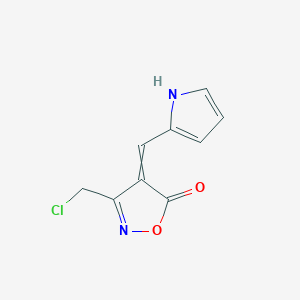
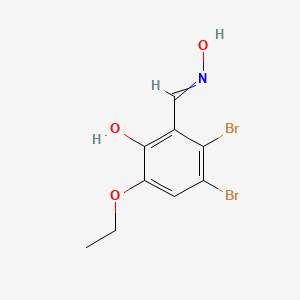
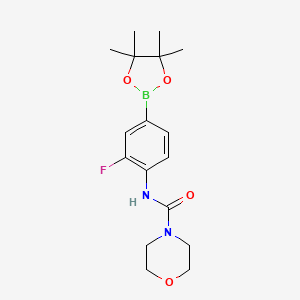
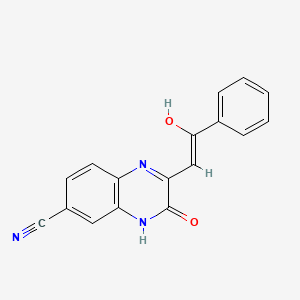
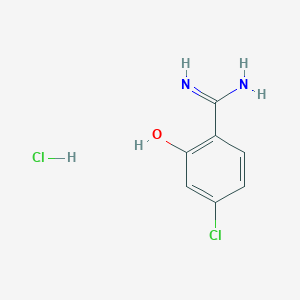
![7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1460040.png)

